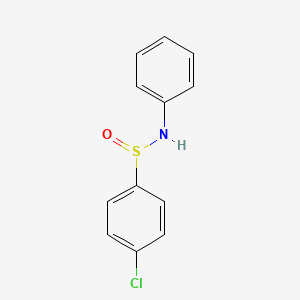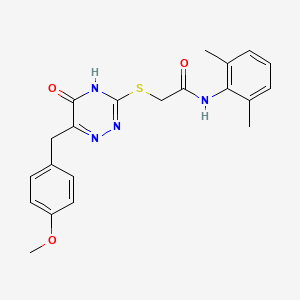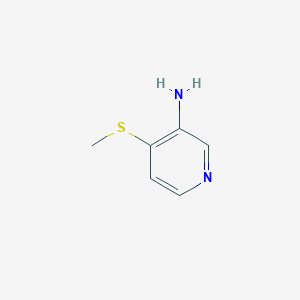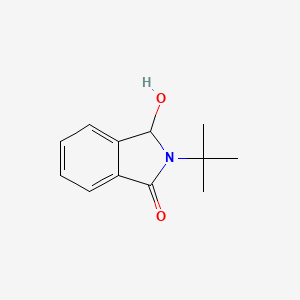![molecular formula C14H22Cl2N2O B2648751 1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride CAS No. 1052545-47-7](/img/structure/B2648751.png)
1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro [chromane-2,4′-piperidine]-4 (3 H )-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .Molecular Structure Analysis
The molecular structure of spiro [chromane-2,4′-piperidine]-4 (3 H )-one is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis
The formation of a spiro compound usually involves simultaneous reactions of condensation and cyclization .Physical And Chemical Properties Analysis
The empirical formula for a similar compound, 1-Methylspiro [indole-3,4′-piperidin]-2 (1H)-one hydrochloride, is C13H17ClN2O, and its molecular weight is 252.74 .Scientific Research Applications
Spirocyclic Compounds in Medicinal Chemistry
Spirocyclic compounds, such as 1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride, play a crucial role in medicinal chemistry due to their complex structures and bioactive properties. A review by Ghatpande et al. (2020) highlights the significant progress in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds and their biological relevancies. These compounds are essential in the development of new drugs and biochemical reagents, demonstrating the importance of spirocyclic pharmacophores in drug discovery and development (Ghatpande et al., 2020).
Structural and Pharmacological Studies
The structural versatility of spirocyclic compounds enables the exploration of various pharmacological properties. Tacke et al. (2003) synthesized sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, revealing insights into the structural requirements for receptor affinity and selectivity. Their research contributes to understanding how modifications in the spirocyclic structure impact pharmacological activity, providing a basis for the development of targeted therapeutics (Tacke et al., 2003).
Potential Therapeutic Applications
The potential therapeutic applications of spirocyclic compounds are vast, ranging from antiviral to anticancer activities. Research by Fytas et al. (2010) on the synthesis of spiropiperazines and their in vitro activity against influenza A virus highlights the potential of spirocyclic compounds in antiviral therapy. Such studies indicate the broad spectrum of biological activities that spirocyclic compounds, including this compound, can exhibit, underscoring their significance in drug development (Fytas et al., 2010).
Mechanism of Action
While the exact mechanism of action for “1’-Methylspiro[chromane-2,4’-piperidin]-4-amine dihydrochloride” is not specified in the available resources, compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
Future Directions
properties
IUPAC Name |
1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-16-8-6-14(7-9-16)10-12(15)11-4-2-3-5-13(11)17-14;;/h2-5,12H,6-10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJZWJCDJYYOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C3=CC=CC=C3O2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2648676.png)
![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2648680.png)






![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)